N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound classified under acetamides. Its molecular formula is with a molecular weight of approximately . This compound features a complex structure that incorporates both benzodioxole and benzofuran moieties, making it of interest in various chemical and pharmaceutical applications.
The synthesis of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide typically involves several key steps:
Industrial production may utilize large-scale synthesis techniques, including continuous flow reactors and advanced purification methods such as crystallization and chromatography to enhance yield and purity.
The compound's structure can be represented in various formats, including its InChI and SMILES notations:
InChI=1S/C25H19NO6/c1-17-8-6-14-12(21)9-18(17)20(26)23-15-10-22(27)25(30)24(15)28-11-7-19(29)13-4-2-3-5-13/h2-10,12,14,18H,11H2,1H3,(H,26,30)
O=C(Nc1c(oc2c1cccc2)C(=O)c1ccc2c(c1)OCO2)COc1ccc(cc1)C
These representations provide insight into the compound's functional groups and connectivity, essential for understanding its reactivity and interactions in biological systems .
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential for further modifications.
The mechanism of action for N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding. Additionally, it might modulate signal transduction pathways by interacting with receptors, influencing cellular responses .
The physical properties of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide include:
The chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions in laboratory settings or industrial applications .
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide has potential applications in scientific research due to its structural complexity and biological activity. It may be utilized in:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9